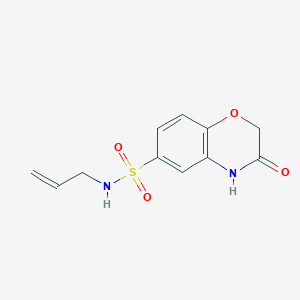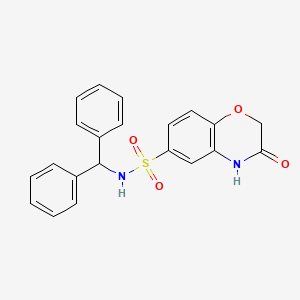![molecular formula C23H24N2O5S B4304577 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B4304577.png)
4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide
Übersicht
Beschreibung
4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide, also known as Molsidomine, is a potent vasodilator drug that is commonly used in the treatment of cardiovascular diseases. It belongs to the class of organic compounds known as benzamides and is structurally similar to the nitric oxide (NO) donor drugs. Molsidomine has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide works by releasing NO in the body, which activates the enzyme guanylate cyclase and increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which leads to vasodilation and relaxation of smooth muscle cells. This compound also inhibits platelet aggregation and leukocyte adhesion, which can improve blood flow and reduce the risk of thrombosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory, antioxidant, and antiplatelet effects. It has been shown to improve endothelial function, reduce oxidative stress, and inhibit the expression of pro-inflammatory cytokines. This compound has also been shown to reduce the risk of cardiovascular events, including myocardial infarction and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has several advantages for lab experiments, including its potent vasodilatory effects, anti-inflammatory, antioxidant, and antiplatelet effects, and its ability to improve endothelial function. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on 4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide, including its potential therapeutic applications in various diseases, including pulmonary hypertension, stroke, and cancer. This compound has also been shown to have potential as a neuroprotective agent and may have applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-(morpholin-4-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and stroke. It has been shown to have potent vasodilatory effects, which can improve blood flow and oxygen delivery to various organs. This compound has also been shown to have anti-inflammatory, antioxidant, and antiplatelet effects, which can reduce the risk of cardiovascular events.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c26-23(16-5-8-18(9-6-16)31(27,28)25-11-13-29-14-12-25)24-17-7-10-22-20(15-17)19-3-1-2-4-21(19)30-22/h5-10,15H,1-4,11-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQARIGKNVDZVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,10-dibenzyl-1,10,10a-trimethyl-5,6,10,10a-tetrahydro-1H-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-3,8-dione](/img/structure/B4304504.png)
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B4304519.png)

![ethyl 4,5-dimethyl-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B4304541.png)


![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4304562.png)

![N-[2-(4-chlorophenyl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4304571.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4304582.png)
![2-(1-adamantyl)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4304586.png)
![4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4304592.png)
![2-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)-N-(4-fluorophenyl)benzamide](/img/structure/B4304609.png)
![N-dibenzo[b,d]furan-3-yl-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4304621.png)